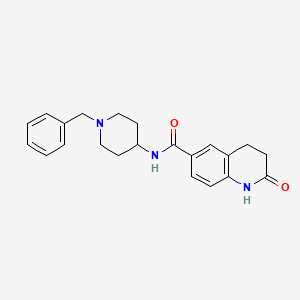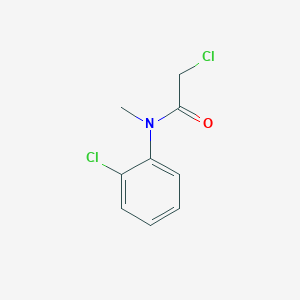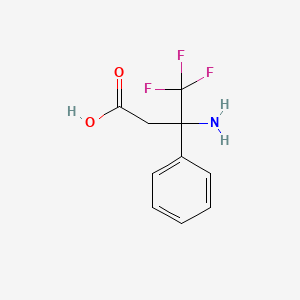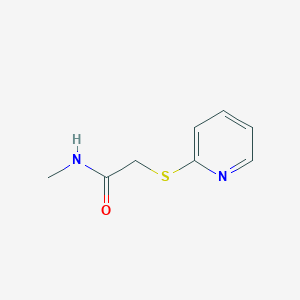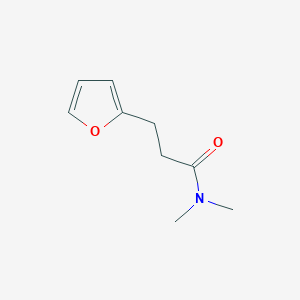![molecular formula C16H14ClNO2 B7440844 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzoxazine derivatives and has been found to exhibit promising biological activity.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is not fully understood. However, it has been proposed that 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation, apoptosis, and inflammation. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has also been found to induce cell cycle arrest and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone also inhibits the activity of various enzymes and proteins involved in cancer cell proliferation. Furthermore, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has been found to possess anti-inflammatory and neuroprotective activity, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone in lab experiments is its cost-effectiveness. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone can be synthesized in high yields, making it a cost-effective compound for research purposes. Additionally, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone exhibits promising biological activity, making it a valuable tool for studying various diseases and their underlying mechanisms. However, one limitation of using 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone in lab experiments is its potential toxicity. Further studies are needed to determine the safety profile of 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various cancers and neurodegenerative diseases. Additionally, further studies are needed to determine the safety profile of 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone and its potential side effects. Furthermore, the development of new synthetic methods for 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone could lead to the discovery of more potent and selective derivatives. Overall, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activity and potential clinical applications.
Conclusion:
In conclusion, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone exhibits significant anticancer, antifungal, antibacterial, and antiviral properties, as well as neuroprotective and anti-inflammatory activity. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone can be synthesized in high yields, making it a cost-effective compound for research purposes. However, further studies are needed to determine the safety profile of 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone and its potential side effects. Overall, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activity and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone involves the reaction of 2-chloroacetophenone and 3-phenyl-2,3-dihydro-1,4-benzoxazine in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism to form the final product. The yield of the reaction is reported to be high, making 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, 2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has been found to exhibit neuroprotective and anti-inflammatory activity, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBVYWJBXUVGG-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)
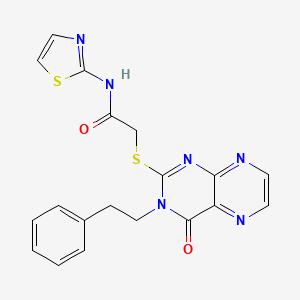
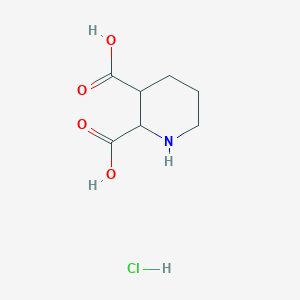
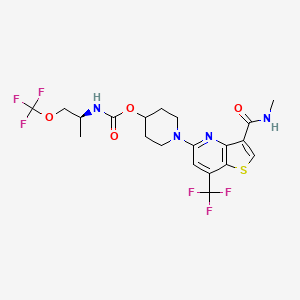
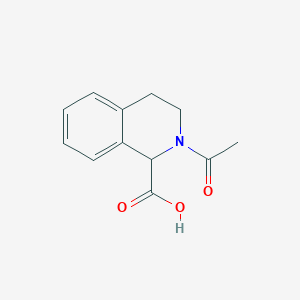
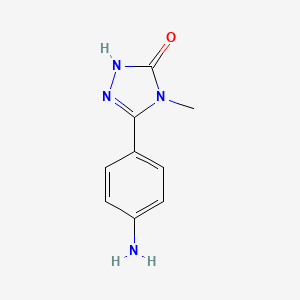
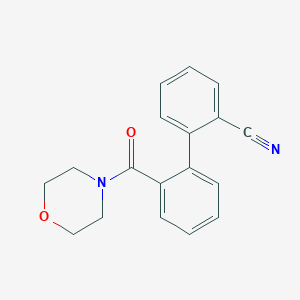
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)
